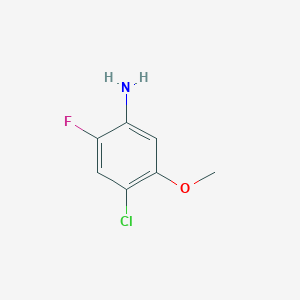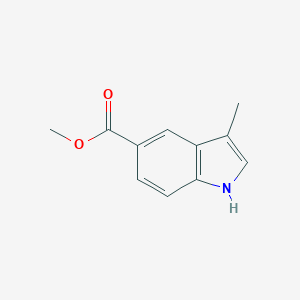![molecular formula C12H14Cl2N2O B079555 2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone CAS No. 70395-06-1](/img/structure/B79555.png)
2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone
Descripción general
Descripción
2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone (CPCP) is an organochlorine compound that has a wide range of applications in scientific research. It is a versatile compound that has been used in a variety of studies, ranging from the synthesis of novel compounds to the investigation of the mechanism of drug action. CPCP is a useful tool in drug discovery and development, as well as in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Arylpiperazine Derivatives and Their Applications
Arylpiperazine derivatives, including compounds related to "2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone," have been explored for their therapeutic potential in treating mental health disorders such as depression, psychosis, and anxiety. These compounds undergo extensive metabolism, including N-dealkylation to form 1-aryl-piperazines, which are known for their variety of serotonin receptor-related effects. This metabolism plays a significant role in their pharmacological actions, offering a basis for understanding their therapeutic applications (Caccia, 2007).
Piperazine Derivatives as Therapeutic Agents
Piperazine, a core structure in compounds like "this compound," is integral in the design of drugs for various therapeutic uses. These include antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory applications. The flexibility of the piperazine scaffold allows for the discovery of drug-like elements that can be tailored for specific diseases. This versatility underscores the compound's significance in drug discovery and development (Rathi et al., 2016).
Anti-Mycobacterial Activity
Specific arylpiperazine derivatives, including those related to "this compound," have shown promising anti-mycobacterial activity, particularly against Mycobacterium tuberculosis. These compounds, serving as essential building blocks, have been reported for their potent activity against multidrug-resistant and extremely drug-resistant strains of tuberculosis, highlighting their potential as cost-effective anti-mycobacterial agents (Girase et al., 2020).
Environmental Impact
Beyond therapeutic applications, derivatives of chlorophenylpiperazine, a related class to "this compound," have been evaluated for their environmental impact, particularly in aquatic environments. These compounds exert moderate toxic effects on mammalian and aquatic life, with varying degrees of persistence depending on environmental conditions. This review highlights the need for careful consideration of the environmental footprint of such chemical compounds (Krijgsheld & Gen, 1986).
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . For instance, indole derivatives, which share a similar structure, have been found to interact with a variety of biological targets, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s plausible that the compound interacts with its targets in a manner similar to other aromatic compounds, causing changes in the target’s function
Biochemical Pathways
Related compounds have been found to affect a wide range of biochemical pathways, including those involved in viral replication, inflammation, cancer progression, hiv infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Pharmacokinetics
The compound’s molecular weight of 3096193 suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Related compounds have been found to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Propiedades
IUPAC Name |
2-chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c13-9-12(17)16-6-4-15(5-7-16)11-3-1-2-10(14)8-11/h1-3,8H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKHLFPLCZFMFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400146 | |
| Record name | 2-chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70395-06-1 | |
| Record name | 2-chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide](/img/structure/B79476.png)



![8-Bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B79480.png)






